Cas no 1807130-60-4 (Ethyl 5-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine-3-carboxylate)
Ethyl 5-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine-3-carboxylate
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- Inchi: 1S/C10H7F6NO2/c1-2-19-9(18)5-6(11)4(8(12)13)3-17-7(5)10(14,15)16/h3,8H,2H2,1H3
- InChI Key: DFSCIJATPOVNAO-UHFFFAOYSA-N
- SMILES: FC1C(C(F)F)=CN=C(C(F)(F)F)C=1C(=O)OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 322
- XLogP3: 2.7
- Topological Polar Surface Area: 39.2
Ethyl 5-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029030500-250mg |
Ethyl 5-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine-3-carboxylate |
1807130-60-4 | 95% | 250mg |
$1,009.40 | 2022-03-31 | |
| Alichem | A029030500-500mg |
Ethyl 5-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine-3-carboxylate |
1807130-60-4 | 95% | 500mg |
$1,786.10 | 2022-03-31 | |
| Alichem | A029030500-1g |
Ethyl 5-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine-3-carboxylate |
1807130-60-4 | 95% | 1g |
$2,981.85 | 2022-03-31 |
Ethyl 5-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine-3-carboxylate Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on Ethyl 5-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine-3-carboxylate
Ethyl 5-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine-3-carboxylate: A Comprehensive Overview
Ethyl 5-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine-3-carboxylate, with CAS No. 1807130-60-4, is a highly specialized organic compound that has garnered significant attention in the fields of agricultural chemistry and pharmacology. This compound belongs to the class of pyridine carboxylates, which are widely recognized for their potential in pest control and as intermediates in drug development. The structure of this compound is characterized by a pyridine ring substituted with multiple fluorinated groups, including a difluoromethyl group at position 5, a fluoro group at position 4, and a trifluoromethyl group at position 2. These substituents contribute to its unique chemical properties and biological activity.
Recent studies have highlighted the importance of fluorinated pyridine derivatives in modern agriculture. Ethyl 5-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine-3-carboxylate has been shown to exhibit potent insecticidal activity against a variety of agricultural pests. The presence of multiple fluorine atoms enhances the compound's stability and bioavailability, making it an attractive candidate for the development of next-generation pesticides. Researchers have also explored its potential as an acaricide, demonstrating efficacy against mites that are resistant to conventional treatments.
In addition to its agricultural applications, this compound has shown promise in the pharmaceutical industry. The pyridine ring structure is a common motif in many bioactive molecules, and the fluorinated substituents in this compound may enhance its pharmacokinetic properties. Recent research has focused on its potential as an inhibitor of certain enzymes involved in metabolic pathways, suggesting its role in the development of novel therapeutic agents. Furthermore, the trifluoromethyl group is known to improve lipophilicity, which can enhance drug delivery and targeting.
The synthesis of Ethyl 5-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine-3-carboxylate involves a multi-step process that typically begins with the preparation of the pyridine ring. Fluorination reactions are then employed to introduce the necessary substituents at specific positions on the ring. The introduction of the trifluoromethyl group is often achieved through electrophilic substitution or nucleophilic aromatic substitution, depending on the specific conditions used. The final step involves esterification to form the carboxylate ester group, which plays a crucial role in determining the compound's solubility and bioavailability.
From an environmental perspective, understanding the fate and behavior of Ethyl 5-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine-3-carboxylate in soil and water systems is essential for assessing its safety and sustainability. Recent studies have investigated its degradation pathways under various environmental conditions, revealing that it undergoes rapid hydrolysis under alkaline conditions but remains stable under neutral or acidic conditions. This information is critical for determining its potential impact on non-target organisms and ecosystems.
In conclusion, Ethyl 5-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine-3-carboxylate represents a significant advancement in the field of fluorinated pyridine derivatives. Its unique chemical structure, combined with its potent biological activity, positions it as a valuable tool in both agricultural pest management and pharmaceutical research. As researchers continue to explore its properties and applications, this compound is likely to play an increasingly important role in addressing challenges in these fields.
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